![molecular formula C19H11ClF3N3O4 B2591152 N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide CAS No. 1022879-68-0](/img/structure/B2591152.png)
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide
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Overview
Description
“N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of such compounds often involves the use of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a nitrobenzamide group. The trifluoromethyl group is an important subgroup of fluorinated compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of chlorine gas and the reaction temperature . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by the presence of the trifluoromethyl group and the pyridine moiety .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridine (TFMP): derivatives, including the compound , play a crucial role in crop protection. Specifically, they are used to safeguard crops from pests. One notable example is fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceutical Industry
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many more are undergoing clinical trials. The fluorine atom’s influence on drug properties, such as lipophilicity and metabolic stability, contributes to their effectiveness. Researchers continue to explore novel applications for TFMP derivatives in drug development .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are utilized in veterinary medicine. Two veterinary products containing the TFMP moiety have received market approval. These compounds demonstrate potential in treating animal health conditions .
Chemical Intermediates
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): serves as a chemical intermediate for synthesizing various crop-protection products. Its versatile reactivity allows for the creation of valuable compounds .
Antimicrobial Research
While not directly related to the compound MFCD00171170, other trifluoromethylpyridine derivatives have been investigated for their antibacterial properties. Researchers have explored compounds targeting phosphopantetheinyl transferase (PPTase) enzymes, which play a crucial role in bacterial metabolism. These studies aim to develop effective antibacterial agents .
Anti-Fibrosis Activity
Some derivatives containing pyridine moieties, similar to MFCD00171170, exhibit anti-fibrosis activity. These compounds have been tested against fibrotic conditions, showing promise in inhibiting fibrosis-related processes .
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It’s suggested that similar compounds inhibit the activity of enzymes like acps-pptase, thereby halting bacterial proliferation .
Biochemical Pathways
It’s hypothesized that the compound may interfere with the function of enzymes involved in bacterial proliferation, affecting the associated biochemical pathways .
Result of Action
Based on the potential inhibition of certain enzymes, it can be inferred that the compound may have an antimicrobial effect .
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .
properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O4/c20-15-9-11(19(21,22)23)10-24-18(15)30-13-7-5-12(6-8-13)25-17(27)14-3-1-2-4-16(14)26(28)29/h1-10H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXNAQFBMBEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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